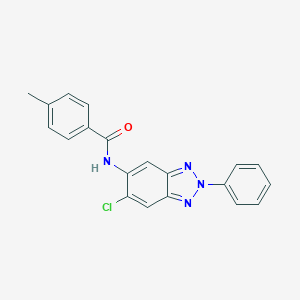![molecular formula C18H16F4N2O2 B251599 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B251599.png)
4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, also known as GSK1521498, is a small molecule inhibitor that targets the orexin receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness and sleep. The orexin receptor antagonists have been developed as a potential therapeutic target for sleep disorders and other related conditions.
作用機序
4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide binds to the orexin receptor and blocks the action of orexin, which is a neuropeptide that regulates wakefulness and sleep. By inhibiting the orexin receptor, the compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects
In preclinical studies, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to increase total sleep time, reduce the time to fall asleep, and improve sleep quality. The compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in stress response. Additionally, the compound has been shown to reduce anxiety-like behavior in preclinical models.
実験室実験の利点と制限
One of the advantages of 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is its high selectivity and potency for the orexin receptor. This makes it an ideal tool for studying the role of orexin in sleep and wakefulness. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for the research on 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide. One area of interest is the potential use of the compound in treating other conditions, such as anxiety and depression. Another area of interest is the development of more potent and selective orexin receptor antagonists. Additionally, the compound could be used to study the role of orexin in other physiological processes, such as feeding behavior and addiction.
Conclusion
In conclusion, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is a potent and selective orexin receptor antagonist that has shown promise as a therapeutic target for sleep disorders and other related conditions. The compound has been extensively studied in preclinical models and clinical trials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-characterized. There are several future directions for the research on this compound, which could lead to the development of new treatments for a variety of conditions.
合成法
The synthesis of 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves several steps. The first step is the synthesis of 4-fluoro-2-nitroaniline, which is then reacted with 2-(trifluoromethyl)benzoic acid to obtain 4-fluoro-N-(2-trifluoromethylbenzoyl)-2-nitroaniline. This intermediate is then reduced and reacted with morpholine to obtain the final product, 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide.
科学的研究の応用
The orexin receptor antagonists have been studied for their potential therapeutic applications in sleep disorders, anxiety, depression, and addiction. 4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to be a potent and selective orexin receptor antagonist. It has been extensively studied in preclinical models for its efficacy and safety profile. The compound has also been evaluated in clinical trials for its potential use in treating insomnia.
特性
分子式 |
C18H16F4N2O2 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
4-fluoro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H16F4N2O2/c19-14-4-1-12(2-5-14)17(25)23-15-11-13(18(20,21)22)3-6-16(15)24-7-9-26-10-8-24/h1-6,11H,7-10H2,(H,23,25) |
InChIキー |
BQSANNDUURUIHN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251517.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)

![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![2-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B251530.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)



